molecular formula C12H8ClNO5 B455784 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde CAS No. 438221-71-7

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde

Cat. No.: B455784
CAS No.: 438221-71-7
M. Wt: 281.65g/mol
InChI Key: FERBOZBUTUXYOD-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde is a synthetic furan derivative designed for chemical and pharmaceutical research applications. This compound integrates a furan-2-carbaldehyde core, a structure of high interest in medicinal chemistry , with a chloronitrophenoxy methyl substituent. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (furan, ether) groups on its aromatic systems makes it a valuable and versatile intermediate for constructing more complex molecular architectures. Its primary research application is as a key building block in organic synthesis. The reactive aldehyde group is amenable to transformations such as condensation and reduction, while the chloro and nitro groups on the phenyl ring offer sites for nucleophilic aromatic substitution and reduction to anilines, respectively . This multi-functional profile allows researchers to utilize this compound in the synthesis of diverse libraries of compounds for screening in drug discovery programs, particularly in the development of potential enzyme inhibitors . Furan derivatives are investigated for various biological activities, and this compound's structure suggests potential as a precursor in the development of novel therapeutic agents. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5/c13-8-1-4-12(11(5-8)14(16)17)18-7-10-3-2-9(6-15)19-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERBOZBUTUXYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde typically involves the reaction of 4-chloro-2-nitrophenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde is in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In a study involving various substituted furaldehydes, it was found that certain derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrophenoxy group was critical for enhancing the antibacterial activity .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions enables the creation of complex molecules.

Synthesis of Furfurylideneamino Derivatives

The compound can be used to synthesize furfurylideneamino derivatives, which are relevant in developing new materials and pharmaceuticals. For instance, a method involving this compound has been documented for creating 1-(5-substituted)furfurylideneamino hydantoins, showcasing its versatility as a building block in synthetic chemistry .

Material Science

In material science, this compound can be utilized to develop new polymers and composite materials due to its functional groups that can interact with various substrates.

Case Study: Polymer Development

A study demonstrated the use of this compound in synthesizing bio-based polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for applications in packaging and coatings .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial agentsSignificant inhibition against E. coli and S. aureus
Organic SynthesisSynthesis of furfurylideneamino derivativesVersatile intermediate for complex molecules
Material ScienceDevelopment of bio-based polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and aldehyde groups allows for various interactions, including covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Replacing the furan oxygen with sulfur (as in thiophene derivative 1b) reduces yield (25% vs. 45.2% for 1a) and lowers melting points, likely due to reduced polarity .
  • Substituent Effects : The nitro group in the target compound introduces steric and electronic effects distinct from chlorophenyl or hydroxymethyl groups. For example, 5-(nitrophenyl)-2-furaldehyde oximes exhibit positional isomer-dependent thermodynamic properties, with ortho-nitro isomers showing higher strain energies .
  • Synthetic Challenges : The nitro and chloro groups in the target compound may complicate synthesis compared to HMF, which is derived from carbohydrate dehydration .

Thermodynamic and Physical Properties

Studies on nitrophenyl-substituted furan derivatives reveal:

  • Sublimation Enthalpies : For 5-(nitrophenyl)-2-furaldehyde oximes, sublimation enthalpies (ΔsubH°) at 298.15 K range from 98.4 kJ/mol (para-nitro) to 104.2 kJ/mol (ortho-nitro), indicating higher stability for para-substituted isomers .
  • Melting Points : Chlorophenyl-substituted furans (e.g., 1a) have higher melting points (126–128°C) than thiophene analogs (88–90°C), reflecting stronger intermolecular forces in furans .

Biological Activity

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, with the molecular formula C11H9ClN2O4, is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a furan ring substituted at the 5-position with a 4-chloro-2-nitrophenoxy group. This unique combination of functional groups contributes to its reactivity and biological activity. The presence of both chloro and nitro groups is particularly significant, as these substituents are often associated with enhanced biological interactions.

PropertyValue
Molecular FormulaC11H9ClN2O4
Molecular Weight281.64 g/mol
CAS Number438221-71-7
SolubilitySlightly soluble in chloroform, methanol, DMSO

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties . Research suggests that this compound is effective against specific bacterial strains, potentially due to the nitro group in its structure, which is known to enhance biological activity through various mechanisms.

  • Mechanism of Action : The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA and proteins.
  • Target Bacteria : Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific strains and concentrations require further investigation to establish efficacy and safety profiles.

Interaction Studies

The biological activity of this compound has been linked to its interactions with various biological targets:

  • Enzyme Inhibition : Initial findings suggest that this compound may inhibit certain bacterial enzymes, which could be pivotal in its antimicrobial action. Understanding these interactions is crucial for assessing its therapeutic potential.
  • Receptor Modulation : There is also potential for this compound to interact with specific receptors in biological systems, modulating their activity and influencing physiological outcomes.

Future Directions

Further research is warranted to fully elucidate the mechanisms of action of this compound:

  • In Vivo Studies : Conducting in vivo studies will be essential to assess the pharmacokinetics, toxicity, and efficacy in living organisms.
  • Mechanistic Studies : Detailed mechanistic studies will help clarify how this compound interacts at the molecular level with various biological targets.
  • Therapeutic Applications : Exploring potential therapeutic applications in fields such as antimicrobial therapy or cancer treatment could be beneficial given the promising preliminary data.

Q & A

Q. What are the optimal synthetic routes for 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound can be approached via Meerwein arylation or nucleophilic substitution of 2-furaldehyde derivatives. For example:

  • Meerwein reaction : React 2-furaldehyde with a diazonium salt derived from 4-chloro-2-nitrophenol in the presence of a copper catalyst. This method is effective but requires precise pH and temperature control to avoid side reactions .
  • Nucleophilic substitution : Use 5-(chloromethyl)-2-furaldehyde (CMF) as a precursor, reacting it with 4-chloro-2-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF). CMF can be derived from biomass sources via a two-phase reactor system (H₂O/organic solvent) with HCl as a catalyst, yielding >70% purity .

Q. Optimization strategies :

  • Catalyst selection : Amberlyst 15 (acidic resin) improves regioselectivity in furan-functionalization reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?

Key techniques include:

  • FTIR : Identify functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm, nitrophenoxy methylene at δ 4.5–5.0 ppm) .
  • GC/MS or LC-MS : Detect trace impurities and validate molecular ion peaks (e.g., m/z 283 for [M+H]⁺) .
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Antimicrobial activity : Use disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar nitrophenoxy-furan derivatives show MIC values of 8–32 µg/mL .
  • Anticancer assays : MTT tests on leukemia (e.g., K562) or solid tumor cell lines (e.g., HeLa). Structural analogs exhibit IC₅₀ values of 10–50 µM .
  • Enzyme inhibition : Screen against tyrosine kinases (e.g., VEGFR-2) using fluorescence-based assays, as nitro groups may chelate ATP-binding sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of nitrophenoxy-furan derivatives?

Methodological approach :

  • Substituent variation : Synthesize analogs with modified nitro, chloro, or methyl groups (Table 1).
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .

Q. Example findings :

Substituent PositionBioactivity (IC₅₀, µM)Key Factor
4-Cl, 2-NO₂ (target)12.5 (K562 cells)Electron-withdrawing groups enhance DNA intercalation
3-NO₂, 4-CH₃>100Steric hindrance reduces binding affinity

Q. What advanced analytical challenges arise in quantifying trace degradation products of this compound, and how can they be addressed?

Challenges :

  • Low volatility of polar degradation products (e.g., 5-hydroxymethyl-2-furaldehyde) complicates GC analysis .
  • Matrix interference in biological samples (e.g., serum).

Q. Solutions :

  • Derivatization : Use BSTFA to silylate hydroxyl groups for GC-MS .
  • SPME-GC/MS : Solid-phase microextraction coupled with tandem MS improves sensitivity (LOD < 0.1 ppm) .
  • HPLC-DAD-ELSD : Evaporative light scattering detects non-UV-active byproducts .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Methods :

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to identify electrophilic sites (e.g., aldehyde carbon, nitrophenoxy methylene) .
  • Fukui functions : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict reaction sites (e.g., f⁺ > 0.2 at the aldehyde group) .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .

Q. What mechanistic insights explain the temperature-dependent formation of furanic byproducts during its synthesis?

Key pathways :

  • At >120°C, retro-aldol reactions fragment the furan ring, yielding 4-chloro-2-nitrophenol and formic acid .
  • In aqueous media, acid-catalyzed hydration generates 5-(hydroxymethyl) derivatives, detectable via LC-MS .

Q. Mitigation :

  • Use low-boiling solvents (e.g., THF) to control temperature.
  • Add radical inhibitors (e.g., BHT) to suppress polymerization .

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